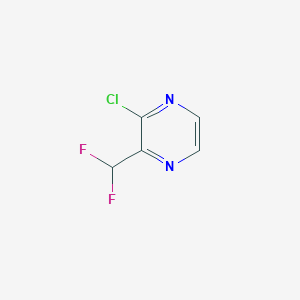

2-Chloro-3-(difluoromethyl)pyrazine

Descripción

BenchChem offers high-quality 2-Chloro-3-(difluoromethyl)pyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-3-(difluoromethyl)pyrazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-chloro-3-(difluoromethyl)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClF2N2/c6-4-3(5(7)8)9-1-2-10-4/h1-2,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZGVECAFHFHSMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)C(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic Profiling and Analytical Characterization of 2-Chloro-3-(difluoromethyl)pyrazine

A Technical Whitepaper for Drug Development Professionals and Analytical Chemists

Executive Summary & Chemical Context

In contemporary medicinal chemistry, the pyrazine core is a privileged scaffold utilized to modulate physicochemical properties such as aqueous solubility, metabolic stability, and target binding affinity. The strategic incorporation of a difluoromethyl (–CHF₂) group acts as a lipophilic hydrogen-bond donor, frequently deployed as a bioisostere for alcohols or thiols.

Specifically, 2-chloro-3-(difluoromethyl)pyrazine (CAS: 1785609-78-0)[1] has emerged as a critical building block in the synthesis of novel targeted therapeutics. Notably, it is a key intermediate in the development of Myt1 kinase inhibitors, which are currently being investigated for the treatment of CCNE1-overexpressing cancers, such as uterine and ovarian carcinomas[2]. This whitepaper provides a comprehensive, self-validating guide to the synthesis, spectroscopic characterization (NMR, IR, MS), and analytical workflows required to verify the integrity of this specialized heteroaromatic compound.

Synthesis and Experimental Workflow

To accurately interpret the spectroscopic profile of a compound, one must first understand its synthetic origin, as residual precursors or reaction byproducts can convolute spectral data. The standard protocol for accessing 2-chloro-3-(difluoromethyl)pyrazine involves the deoxofluorination of 3-chloropyrazine-2-carbaldehyde[2].

Causality of Experimental Choices

While traditional fluorinating agents like DAST (Diethylaminosulfur trifluoride) are common, XtalFluor-E is selected for this workflow due to its enhanced thermal stability and reduced propensity to trigger elimination side-reactions. Triethylamine trihydrofluoride (Et₃N·3HF) is employed simultaneously as a fluoride source and an acidic promoter, facilitating the nucleophilic fluorination of the activated aldehyde intermediate without degrading the sensitive pyrazine ring[2].

Caption: Workflow for the synthesis and downstream spectroscopic validation of the pyrazine intermediate.

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile of 2-chloro-3-(difluoromethyl)pyrazine is heavily dictated by the electron-withdrawing effects of the pyrazine nitrogen atoms, the chlorine atom, and the fluorine substituents.

-

¹H NMR: The difluoromethyl proton (–CHF₂) appears as a characteristic downfield triplet due to geminal coupling with the two ¹⁹F nuclei (I = 1/2). This triplet typically resonates between 6.80 and 7.10 ppm with a massive coupling constant (²J{HF} ≈ 53–56 Hz)[3]. The pyrazine ring protons (H-5 and H-6) are highly deshielded, appearing as two distinct doublets. The ortho-coupling across the C5–C6 bond in pyrazines is characteristically small (³J{HH} ≈ 2.5–3.0 Hz) compared to standard benzene systems[4].

-

¹³C NMR: The carbon of the –CHF₂ group exhibits a massive one-bond carbon-fluorine coupling (¹J{CF} ≈ 240 Hz), splitting the signal into a triplet around 113 ppm. The C-3 carbon (attached to the CHF₂ group) appears as a triplet (~143.5 ppm, ²J{CF} ≈ 25 Hz) due to two-bond coupling[3].

-

¹⁹F NMR: The two equivalent fluorine atoms resonate as a doublet around -115 ppm, split by the single adjacent proton (²J_{HF} ≈ 54 Hz)[3].

Table 1: Summarized ¹H, ¹³C, and ¹⁹F NMR Data (CDCl₃)

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| ¹H | 6.80 – 7.10 | Triplet (t) | ²J_{HF} ≈ 54 | –CHF₂ |

| ¹H | 8.50 | Doublet (d) | ³J_{HH} ≈ 2.5 | Pyrazine H-6 |

| ¹H | 8.65 | Doublet (d) | ³J_{HH} ≈ 2.5 | Pyrazine H-5 |

| ¹³C | 113.5 | Triplet (t) | ¹J_{CF} ≈ 240 | –C HF₂ |

| ¹³C | 142.0 | Singlet (s) | - | Pyrazine C-6 |

| ¹³C | 143.5 | Triplet (t) | ²J_{CF} ≈ 25 | Pyrazine C-3 |

| ¹³C | 145.0 | Singlet (s) | - | Pyrazine C-5 |

| ¹³C | 148.5 | Singlet (s) | - | Pyrazine C-2 (C–Cl) |

| ¹⁹F | -115.0 | Doublet (d) | ²J_{HF} ≈ 54 | –CHF₂ |

Mass Spectrometry (MS)

Electron Ionization (EI) MS at 70 eV provides a robust fragmentation fingerprint. The molecular ion [M]⁺ is observed at m/z 164 for the ³⁵Cl isotope and m/z 166 for the ³⁷Cl isotope, displaying the classic 3:1 isotopic ratio indicative of a monochlorinated species.

Causality of Fragmentation: The primary fragmentation pathway involves the homolytic cleavage of the C–F or C–Cl bonds, driven by the thermodynamic stability of the resulting heteroaryl cations. Loss of a fluorine radical (-19 Da) yields the [M - F]⁺ peak at m/z 145/147. Alternatively, the loss of the entire difluoromethyl radical (-51 Da) yields a prominent base fragment at m/z 113/115.

Caption: Primary Electron Ionization (EI) fragmentation pathways for 2-chloro-3-(difluoromethyl)pyrazine.

Table 2: Summarized MS Data (EI, 70 eV)

| m/z | Relative Abundance | Fragment Assignment | Causality / Loss |

| 164 | High | [M]⁺ (³⁵Cl) | Molecular Ion |

| 166 | Medium (~33% of 164) | [M]⁺ (³⁷Cl) | Molecular Ion (Isotope) |

| 145 | Medium | [M - F]⁺ (³⁵Cl) | Loss of F• (19 Da) |

| 129 | Low | [M - Cl]⁺ | Loss of Cl• (35 Da) |

| 113 | Base Peak (100%) | [M - CHF₂]⁺ (³⁵Cl) | Loss of •CHF₂ (51 Da) |

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FTIR reveals the vibrational modes of the molecule. The most intense bands arise from the C–F and C–Cl stretching vibrations, which are highly polar and cause large changes in the molecular dipole moment during vibration.

Table 3: Summarized IR Data (ATR-FTIR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 | Weak | C–H stretch (Heteroaromatic) |

| 2980 | Weak | C–H stretch (Aliphatic, CHF₂) |

| 1560, 1520 | Medium | C=N, C=C stretch (Pyrazine ring) |

| 1080 - 1030 | Strong | C–F stretch |

| 750 | Strong | C–Cl stretch |

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the following protocol outlines the synthesis and subsequent analytical sample preparation. This system is "self-validating" because it incorporates in-process monitoring (TLC/GC-MS) and internal standard calibration[2].

Step-by-Step Methodology:

-

Reaction Setup: In a rigorously dried round-bottom flask under an inert argon atmosphere, dissolve 3-chloropyrazine-2-carbaldehyde (1.0 equiv, 6.33 mmol) in anhydrous dichloromethane (DCM, 10 mL)[2].

-

Fluorinating Agent Addition: Add XtalFluor-E (1.5 equiv, 9.52 mmol) to the solution. Stir for 5 minutes at room temperature to ensure complete dissolution[2].

-

Activation: Dropwise, add triethylamine trihydrofluoride (Et₃N·3HF, 2.0 equiv, 12.88 mmol). Caution: Et₃N·3HF is highly corrosive and toxic; handle exclusively in a fume hood using appropriate PPE.[2]

-

Reaction Monitoring (Validation Check 1): Stir the mixture at room temperature for 2 hours. Monitor the consumption of the aldehyde via TLC (Hexanes/EtOAc 8:2) or GC-MS. The reaction is complete when the aldehyde peak (m/z 142) is fully replaced by the product peak (m/z 164)[2].

-

Quenching & Extraction: Quench the reaction by the slow, careful addition of saturated aqueous NaHCO₃ (vigorous CO₂ gas evolution will occur). Extract the aqueous layer with DCM (3 × 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[2].

-

Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution with heptane/EtOAc) to yield pure 2-chloro-3-(difluoromethyl)pyrazine[2].

-

Spectroscopic Sample Preparation (Validation Check 2):

-

NMR: Dissolve 15 mg of the purified compound in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard (set to 0.00 ppm).

-

IR: Place 2-3 mg of the neat oil/solid directly onto the diamond crystal of the ATR-FTIR spectrometer. Apply standard pressure via the anvil.

-

GC-MS: Dilute 1 mg of the compound in 1 mL of GC-grade DCM. Inject 1 µL into the GC-MS system using a split ratio of 1:50 to prevent detector saturation.

-

Conclusion

The rigorous spectroscopic characterization of 2-chloro-3-(difluoromethyl)pyrazine ensures the integrity of downstream medicinal chemistry campaigns. By understanding the causal relationships between the molecule's electronic environment and its spectral outputs—such as the massive ¹J_{CF} coupling, the highly deshielded pyrazine protons, and the distinctive MS isotopic patterns—researchers can confidently validate the identity, purity, and structural integrity of this critical pharmaceutical intermediate.

References

-

NextSDS. "2-chloro-3-(difluoromethyl)pyrazine — Chemical Substance Information". NextSDS Substance Database. URL: [Link][1]

-

Google Patents. "EP4526293A1 - Heteroarenes, pharmaceutical compositions containing the same, and methods of using the same". URL:[2]

-

The Journal of Physical Chemistry C. "Synthesis of Pyridine– and Pyrazine–BF3 Complexes and Their Characterization in Solution and Solid State". ACS Publications. URL:[Link][4]

-

RSC Advances. "Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation". The Royal Society of Chemistry. URL:[Link][3]

Sources

Solubility, Stability, and Methodological Handling of 2-Chloro-3-(difluoromethyl)pyrazine

Executive Summary

In modern drug discovery, fluorinated heterocycles are highly prized for their ability to modulate lipophilicity, metabolic stability, and target binding affinity. 2-Chloro-3-(difluoromethyl)pyrazine (CAS: 1785609-78-0) has emerged as a critical building block, notably utilized as an intermediate in the synthesis of Myt1 kinase inhibitors targeting CCNE1-overexpressing cancers (e.g., ovarian and uterine cancers)[1].

As a Senior Application Scientist, understanding the physicochemical behavior of this compound is paramount. The dual presence of an electron-withdrawing chlorine atom and a lipophilic difluoromethyl (-CHF2) group governs its distinct solubility profile and its reactivity. This whitepaper provides a comprehensive, mechanistically grounded guide to the solubility, stability, and experimental handling of 2-chloro-3-(difluoromethyl)pyrazine.

Physicochemical Profiling

The structural features of 2-chloro-3-(difluoromethyl)pyrazine dictate its macroscopic properties. The pyrazine core is electron-deficient, a characteristic further amplified by the -Cl and -CHF2 substituents. This electron deficiency makes the C2 position highly susceptible to nucleophilic attack, while simultaneously driving up the compound's overall lipophilicity (LogP).

Table 1: Core Physicochemical Properties

| Property | Value / Description | Mechanistic Implication |

| Chemical Name | 2-Chloro-3-(difluoromethyl)pyrazine | Core scaffold for SNAr and cross-coupling. |

| CAS Number | 1785609-78-0[2] | Unique identifier for regulatory tracking. |

| Molecular Formula | C5H3ClF2N2[3] | Halogen-heavy formula indicates high density. |

| Molecular Weight | 164.54 g/mol [4] | Low molecular weight ideal for fragment-based design. |

| Physical State | Liquid (Flam. Liq. 4, H227)[2] | Volatile; requires specialized storage to prevent loss. |

| Hazard Profile | Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A[2] | Necessitates rigorous PPE and fume hood handling. |

Solubility Dynamics & Solvent Compatibility

The solubility of 2-chloro-3-(difluoromethyl)pyrazine is highly dependent on solvent polarity and hydrogen-bonding capacity. Because the molecule lacks hydrogen bond donors and possesses highly lipophilic halogens, its thermodynamic solubility in aqueous media is exceptionally poor.

Table 2: Solvent Compatibility Profile

| Solvent System | Solubility Level | Solvation Rationale |

| Water / Aqueous Buffers | Poor (< 0.1 mg/mL) | High lipophilicity and lack of H-bond donors prevent aqueous hydration shell formation. |

| DMSO / DMF | Excellent (> 50 mg/mL) | Polar aprotic solvents effectively stabilize the molecular dipole of the pyrazine ring. |

| Dichloromethane (DCM) | Miscible | Matches the polarity and halogenated nature of the solute, making it the ideal extraction solvent[1]. |

| Hexanes / Heptane | Moderate to High | Soluble due to the lipophilic -CHF2 group, useful for silica gel chromatography gradients[1]. |

Causality in Solubility Testing: When conducting biochemical assays, researchers often prepare stock solutions in DMSO. However, due to its low aqueous solubility, spiking this compound into aqueous assay buffers (kinetic solubility) often results in rapid precipitation. Nephelometry is recommended to accurately determine the kinetic solubility limit before running biological assays.

Chemical Stability & Degradation Mechanisms

The stability of 2-chloro-3-(difluoromethyl)pyrazine is a tale of two functional groups.

-

The -CHF2 Group: Unlike a trifluoromethyl (-CF3) group, the -CHF2 group can act as a weak hydrogen bond donor. However, it remains highly stable under standard physiological conditions and resists mild acidic or basic hydrolysis.

-

The C2-Chlorine Bond: The C2 position is highly activated. The cumulative electron-withdrawing effects of the pyrazine nitrogens and the adjacent -CHF2 group lower the lowest unoccupied molecular orbital (LUMO) of the ring. This makes the C2-Cl bond highly vulnerable to Nucleophilic Aromatic Substitution (SNAr) by primary/secondary amines, alkoxides, or strong aqueous bases.

Fig 1. Chemical reactivity and primary degradation pathways of 2-chloro-3-(difluoromethyl)pyrazine.

Storage Protocol

To ensure long-term stability, the compound must be stored under an inert atmosphere (Nitrogen or Argon) at 2-8°C [3]. Exposure to ambient moisture over prolonged periods can lead to slow hydrolysis of the C2-Cl bond, while its classification as a flammable liquid (Flam. Liq. 4) necessitates storage away from heat sources[2].

Experimental Workflows

The following protocols are self-validating systems designed to ensure high yield and accurate physicochemical profiling.

Protocol 1: Deoxyfluorination Synthesis Pathway

This protocol details the synthesis of 2-chloro-3-(difluoromethyl)pyrazine from 3-chloropyrazine-2-carbaldehyde, utilizing XtalFluor-E as the fluorinating agent[1].

-

Preparation: In a flame-dried round-bottom flask under N2, dissolve triethylamine trihydrofluoride (12.88 mmol) in anhydrous dichloromethane (DCM, 10 mL) at room temperature.

-

Activation: Add XtalFluor-E (9.52 mmol) to the solution. Rationale: XtalFluor-E is a crystalline, easily handled dialkylaminosulfur trifluoride equivalent that converts the aldehyde oxygen into a gem-difluoro group.

-

Reaction: Slowly introduce 3-chloropyrazine-2-carbaldehyde (6.33 mmol). Stir the mixture at room temperature for 2 hours.

-

Quenching (Critical Step): Carefully quench the reaction by adding aqueous saturated NaHCO3 solution. Rationale: The reaction generates hydrofluoric acid (HF) equivalents. NaHCO3 neutralizes the acid, preventing degradation of the pyrazine core and ensuring operator safety.

-

Extraction: Dilute with water and extract the aqueous layer with DCM (3 x 20 mL).

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the target intermediate[1].

Protocol 2: Kinetic Solubility Assessment via Nephelometry

-

Prepare a 10 mM stock solution of the compound in anhydrous DMSO.

-

In a 96-well plate, spike the DMSO stock into Phosphate-Buffered Saline (PBS, pH 7.4) to create a concentration gradient (1 µM to 500 µM). Ensure the final DMSO concentration remains ≤1% v/v.

-

Incubate the plate at 25°C for 2 hours with gentle orbital shaking.

-

Measure light scattering using a microplate nephelometer at 620 nm. An inflection point in the scattering curve indicates the kinetic solubility limit (the point at which the compound precipitates).

Fig 2. Standardized experimental workflow for solubility and stability profiling.

References

-

NextSDS. "2-chloro-3-(difluoromethyl)pyrazine — Chemical Substance Information." NextSDS Substance Database.

-

Sigma-Aldrich. "2-chloro pyrazine c6h3cln2." Sigma-Aldrich Product Catalog.

-

Google Patents. "EP4526293A1 - Heteroarenes, pharmaceutical compositions containing the same, and methods of using the same." European Patent Office.

-

BLD Pharm. "61655-69-4 | 2-Chloro-6-(trifluoromethyl)pyrazine Product Information." BLD Pharm Catalog.

Sources

- 1. EP4526293A1 - Heteroarenes, pharmaceutical compositions containing the same, and methods of using the same - Google Patents [patents.google.com]

- 2. nextsds.com [nextsds.com]

- 3. 61655-69-4|2-Chloro-6-(trifluoromethyl)pyrazine|BLD Pharm [bldpharm.com]

- 4. 2-chloro pyrazine c6h3cln2 | Sigma-Aldrich [sigmaaldrich.com]

Comprehensive Safety Data, Handling Protocols, and Synthetic Utility of 2-Chloro-3-(difluoromethyl)pyrazine in Drug Discovery

Executive Summary

2-Chloro-3-(difluoromethyl)pyrazine (CAS: 1785609-78-0) is a highly specialized fluorinated heterocyclic building block [1]. In recent years, it has gained significant traction in medicinal chemistry, most notably as a critical intermediate in the synthesis of Myt1 kinase inhibitors targeting CCNE1-overexpressing cancers [2]. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic toxicology, handling protocols, and step-by-step synthetic utility.

Designed for researchers and drug development professionals, this guide synthesizes safety data with the underlying chemical causality, ensuring that laboratory protocols are both safe and scientifically sound.

Chemical Identity & Physicochemical Profiling

The strategic placement of a difluoromethyl (–CHF₂) group adjacent to the pyrazine nitrogen and the C2-chlorine atom fundamentally alters the electronic landscape of the ring. The strong electron-withdrawing nature of both the halogens and the heteroaromatic system significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the molecule, drastically enhancing its electrophilicity.

Table 1: Chemical Identity and Properties

| Property | Value / Description |

| IUPAC Name | 2-Chloro-3-(difluoromethyl)pyrazine |

| CAS Number | 1785609-78-0 |

| Molecular Formula | C₅H₃ClF₂N₂ |

| Molecular Weight | 164.54 g/mol |

| Appearance | Clear to pale yellow liquid |

| Storage Requirements | 2–8°C, under inert atmosphere (Argon/N₂) |

Hazard Identification & Mechanistic Toxicology

Understanding the safety profile of 2-Chloro-3-(difluoromethyl)pyrazine requires looking beyond standard GHS codes to the chemical mechanisms driving its toxicity [1].

Table 2: GHS Hazard Classifications

| Hazard Code | Classification | Mechanistic Rationale |

| H227 | Combustible Liquid (Flam. Liq. 4) | High vapor pressure at ambient temperatures; volatile organic structure. |

| H302 + H312 + H332 | Acute Toxicity: Oral, Dermal, Inhalation (Acute Tox. 4) | High lipophilicity allows rapid penetration of lipid bilayers in the skin and respiratory mucosa. |

| H315 / H319 | Skin Irrit. 2 / Eye Irrit. 2A | The highly electrophilic C2 position readily undergoes nucleophilic attack by biological nucleophiles (e.g., thiol groups in cysteine, amines in lysine) present in tissue proteins, leading to covalent modification and severe irritation. |

| H336 | STOT SE 3 (Drowsiness/Dizziness) | Systemic absorption of the fluorinated heterocycle can cross the blood-brain barrier, causing mild central nervous system (CNS) depression. |

Handling, Storage, and Emergency Protocols

To maintain scientific integrity and laboratory safety, handling protocols must be treated as self-validating systems where every precaution addresses a specific chemical vulnerability.

Storage Causality

Protocol: Store at 2–8°C in a tightly sealed, light-resistant container backfilled with Argon or dry Nitrogen. Causality: The extreme electrophilicity of the pyrazine ring makes the C–Cl bond susceptible to slow hydrolysis by ambient moisture. Hydrolysis yields the corresponding pyrazinol, ruining the reagent's utility for cross-coupling or substitution reactions. Cold storage minimizes thermal degradation and suppresses the volatilization of this combustible liquid.

Personal Protective Equipment (PPE)

-

Gloves: Double-gloving with heavy-duty nitrile or fluoroelastomer gloves is mandatory. Halogenated heteroaromatics can permeate standard thin latex rapidly.

-

Ventilation: All manipulations (weighing, transferring, reacting) must be performed in a Class II fume hood to mitigate H332 (inhalation) and H336 (CNS depression) risks.

-

Eye Protection: Chemical splash goggles and a face shield.

Emergency Spill Protocol (Self-Validating System)

-

Isolate: Evacuate personnel from the immediate vicinity and maximize fume hood extraction.

-

Neutralize/Absorb: Do not use combustible materials (e.g., paper towels) due to the H227 classification. Cover the spill with an inert, non-combustible absorbent such as diatomaceous earth or dry sand.

-

Validate: Sweep the absorbed material using non-sparking tools into a highly visible, sealable hazardous waste container. Wash the spill area with a mild alkaline solution (e.g., 5% NaHCO₃) to quench any residual electrophilic species, followed by water.

Synthetic Utility & Experimental Workflow

In medicinal chemistry, 2-Chloro-3-(difluoromethyl)pyrazine is frequently utilized as a versatile electrophile. It is explicitly designated as "Intermediate BK" in the synthesis of novel Myt1 kinase inhibitors [2]. The most common transformation is the Nucleophilic Aromatic Substitution (SₙAr) of the C2-chloride with primary or secondary amines.

Step-by-Step Methodology: SₙAr with an Aliphatic Amine

-

Preparation: In an oven-dried Schlenk flask purged with Argon, dissolve 2-Chloro-3-(difluoromethyl)pyrazine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).

-

Activation: Add the aliphatic amine nucleophile (1.2 eq) followed by N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Causality: DIPEA acts as a non-nucleophilic proton sponge to neutralize the HCl byproduct, driving the reaction forward without competing for the electrophile.

-

Execution: Heat the reaction mixture to 80°C. The electron-withdrawing –CHF₂ group sufficiently activates the ring, allowing SₙAr to proceed without transition-metal catalysis.

-

Monitoring: Track the consumption of the starting material via LC-MS. The reaction typically reaches completion within 4–6 hours.

-

Quenching & Workup: Cool to room temperature and quench with saturated aqueous NaHCO₃. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the crude residue via silica gel flash chromatography (Hexane/EtOAc gradient) to isolate the pure functionalized pyrazine.

Caption: Step-by-step workflow for the Nucleophilic Aromatic Substitution (SₙAr) of 2-Chloro-3-(difluoromethyl)pyrazine.

Application in Drug Development: Myt1 Kinase Inhibition

The incorporation of the difluoromethyl group is not accidental; it serves as a bioisostere for lipophilic hydrogen-bond donors/acceptors, improving metabolic stability and target binding affinity.

Derivatives of 2-Chloro-3-(difluoromethyl)pyrazine are potent inhibitors of Myt1 (Myelin transcription factor 1 kinase) [2].

-

The Biological Rationale: Many aggressive cancers exhibit an overexpression of CCNE1 (Cyclin E1), leading to a compromised G1 cell cycle checkpoint.

-

Synthetic Lethality: To survive endogenous DNA damage, these cancer cells become entirely reliant on the G2/M checkpoint, which is regulated by Myt1. By inhibiting Myt1 using pyrazine-derived compounds, researchers force these cancer cells into premature mitosis with unrepaired DNA, triggering mitotic catastrophe and apoptosis—a textbook example of synthetic lethality.

Caption: Mechanism of synthetic lethality in CCNE1-overexpressing cancer cells via Myt1 kinase inhibition.

References

-

NextSDS Database. "2-chloro-3-(difluoromethyl)pyrazine — Chemical Substance Information." NextSDS. Available at: [Link]

- European Patent Office. "EP4526293A1 - Heteroarenes, pharmaceutical compositions containing the same, and methods of using the same." Google Patents.

Reactivity Profile of the Difluoromethyl Group on the Pyrazine Ring: A Technical Guide

Executive Summary

The strategic incorporation of fluorinated motifs into heteroaromatic scaffolds is a cornerstone of modern drug discovery and agrochemical development. The difluoromethyl group ( −CF2H ) serves as a privileged bioisostere for lipophilic hydrogen bond donors (such as hydroxyl or thiol groups) while simultaneously modulating the electronic landscape of the parent molecule. When appended to a pyrazine ring—an inherently electron-deficient 1,4-diazine—the −CF2H group exhibits a highly specialized reactivity profile. This whitepaper dissects the electronic interplay, synthetic installation, and downstream reactivity of difluoromethylated pyrazines, providing researchers with self-validating protocols for their manipulation.

Electronic Architecture and Reactivity Profile

The pyrazine ring exerts a strong electron-withdrawing effect ( −I and −M ) on its substituents. When a −CF2H group is attached, the synergistic electron withdrawal from both the pyrazine core and the geminal fluorine atoms severely polarizes the C(sp3)−H bond. This polarization dictates the molecule's unique reactivity profile:

-

Enhanced C-H Acidity & Carbanion Generation: The proton of the pyrazine-bound −CF2H group is highly acidic. Under specific basic conditions, or via the controlled cleavage of carbon-carbon bonds in pentafluorinated gem-diols, this system can generate stable α,α -difluorobenzyl carbanions. These carbanions act as powerful nucleophiles for downstream functionalization .

-

Sensitization to Nucleophilic Aromatic Substitution ( SNAr ): The −CF2H group further depletes the electron density of the pyrazine π -system. Consequently, halogenated positions adjacent to the −CF2H group become highly susceptible to SNAr by amines, alkoxides, and thiolates.

-

Resistance to Electrophilic Attack: The combined electron deficiency renders the pyrazine core virtually inert to standard electrophilic aromatic substitution, necessitating radical-based (Minisci-type) approaches for further C−H functionalization.

Caption: Logical reactivity nodes and electronic effects of the difluoromethylated pyrazine scaffold.

Quantitative Profiling of the Scaffold

To understand the impact of the −CF2H group compared to standard substitutions, we must quantify its physicochemical and reactive metrics. The table below summarizes the comparative data of unsubstituted pyrazine against its fluorinated analogs.

Table 1: Comparative Physicochemical and Reactivity Metrics

| Property / Metric | Unsubstituted Pyrazine | CF2H -Pyrazine | CF3 -Pyrazine |

| Lipophilicity ( ΔlogP ) | Baseline | +0.4 to +0.6 | +0.9 to +1.1 |

| H-Bond Donor Capacity | None | Strong (Polarized C-H) | None |

| Ring Electron Density | Deficient | Highly Deficient | Severely Deficient |

| Susceptibility to SNAr | Moderate | High | Very High |

| Radical Addition Preference | Broad | Sterically governed | Highly restricted |

Synthetic Methodologies & Mechanistic Causality

The installation of a −CF2H group onto an unfunctionalized pyrazine ring is most effectively achieved via innate C−H functionalization. Because pyrazine is electron-deficient, it readily undergoes Minisci-type radical additions .

The difluoromethyl radical ( CF2H∙ ) exhibits nucleophilic character. Therefore, it selectively attacks the most electron-deficient and sterically accessible carbon on the protonated pyrazine ring. The invention of zinc difluoromethanesulfinate, Zn(SO2CF2H)2 (DFMS, Baran's reagent), revolutionized this process by providing a bench-stable, scalable radical precursor .

Table 2: Reagents for Radical C-H Difluoromethylation of Pyrazines

| Reagent | Radical Precursor Type | Activation Mechanism | Typical Yield | Regioselectivity |

| Zn(SO2CF2H)2 (DFMS) | Sulfinate Salt | Single-electron oxidation (TBHP) | 50–75% | Highly electron-deficient carbon |

| CF2HCO2H (DFA) | Carboxylic Acid | Oxidative decarboxylation ( Ag+ / S2O82− ) | 40–60% | Variable (Minisci-type) |

| TMSCF2Br | Halide | Photoredox / Transition Metal | 45–65% | Sterically accessible carbon |

Validated Experimental Protocols

The following methodologies are designed as self-validating systems. They incorporate mechanistic causality for every reagent choice and include built-in analytical checkpoints to verify the success of the reaction in real-time.

Protocol A: Direct C-H Difluoromethylation of Pyrazine using DFMS

Causality & Design: This protocol utilizes a biphasic system ( CH2Cl2/H2O ) to dissolve both the organic pyrazine and the water-soluble DFMS. Trifluoroacetic acid (TFA) is added to protonate the pyrazine nitrogens, lowering the LUMO of the ring and accelerating the nucleophilic attack of the CF2H∙ radical. TBHP acts as the single-electron oxidant to initiate radical formation from the sulfinate salt.

Caption: Step-by-step workflow for the radical C-H difluoromethylation of pyrazine.

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask, dissolve the pyrazine derivative (1.0 equiv) in a 1:1 mixture of CH2Cl2 and H2O (0.1 M concentration).

-

Activation: Add TFA (1.5 equiv) to the vigorously stirring solution. Causality: Protonation ensures the pyrazine is sufficiently electrophilic to react with the nucleophilic radical.

-

Precursor Addition: Add Zn(SO2CF2H)2 (DFMS) (3.0 equiv) in a single portion. Cool the biphasic mixture to 0 °C using an ice bath.

-

Initiation: Slowly add tert-butyl hydroperoxide (TBHP, 70% in water, 4.0 equiv) dropwise over 10 minutes. Causality: Dropwise addition at 0 °C prevents thermal runaway and suppresses the rapid over-oxidation/decomposition of the sulfinate radical.

-

Incubation: Allow the reaction to warm to room temperature and stir vigorously for 12 hours.

-

Self-Validation Checkpoint 1 (TLC): Monitor via TLC (Hexane:EtOAc 3:1). The protonated starting material will remain near the baseline, while the difluoromethylated product will appear as a highly UV-active, significantly less polar spot (due to the lipophilic nature of −CF2H ).

-

Workup & Self-Validation Checkpoint 2 (NMR): Quench with saturated aqueous NaHCO3 , extract with CH2Cl2 , and concentrate. Validate the crude product via 19F NMR. A successful reaction is unequivocally confirmed by a characteristic doublet at approximately −115 ppm with a large geminal coupling constant ( 2JH−F≈55 Hz).

Protocol B: Generation of α,α -Difluorobenzyl Carbanions from Pyrazine

Causality & Design: Difluoromethylated pyrazines can act as nucleophiles. By utilizing pentafluorinated gem-diols attached to the pyrazine core, mild base ( K2CO3 ) triggers a C-C bond cleavage, releasing trifluoroacetate and generating a highly reactive α,α -difluoro carbanion. This avoids the use of ultra-strong bases (like LDA) which would otherwise degrade the sensitive pyrazine ring .

Step-by-Step Methodology:

-

Preparation: Dissolve the pyrazinyl pentafluoro-gem-diol precursor (1.0 equiv) and an electrophile (e.g., para-chlorobenzaldehyde, 1.2 equiv) in anhydrous DMSO (0.2 M).

-

Initiation: Add anhydrous K2CO3 (2.0 equiv). Heat the mixture to 60 °C. Causality: The mild carbonate base deprotonates the gem-diol, initiating a fragmentation cascade that expels trifluoroacetate and forms the pyrazine-stabilized −CF2− carbanion, which immediately attacks the aldehyde.

-

Self-Validation Checkpoint 1 (In-Situ NMR): If monitoring via 19F NMR, the disappearance of the complex pentafluoro signals and the emergence of a sharp singlet at −75 ppm (trifluoroacetate byproduct) alongside the new −CF2− signals of the product validates the mechanistic pathway.

-

Workup: After 10 minutes, cool to room temperature, dilute with water, and extract with ethyl acetate. Purify via silica gel chromatography.

References

-

Controlling the Cleavage of Carbon–Carbon Bonds To Generate α,α -Difluorobenzyl Carbanions for the Construction of Difluoromethylbenzenes Source: The Journal of Organic Chemistry (ACS Publications), 2019. URL:[Link]

-

Late-stage difluoromethylation: concepts, developments and perspective Source: Chemical Society Reviews (RSC Publishing), 2021. URL:[Link]

-

A New Reagent for Direct Difluoromethylation Source: Journal of the American Chemical Society (via PMC), 2012. URL:[Link]

Application Note: Synthesis and Derivatization of 2-Chloro-3-(difluoromethyl)pyrazine

Strategic Rationale and Chemical Context

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone strategy in modern drug discovery. Specifically, the difluoromethyl (–CF 2 H) group acts as a lipophilic hydrogen-bond donor, significantly enhancing metabolic stability, membrane permeability, and target binding affinity[1][2].

Within this chemical space, 2-chloro-3-(difluoromethyl)pyrazine has emerged as a highly versatile and sought-after building block. It serves as a critical intermediate in the synthesis of Myt1 kinase inhibitors for oncology applications[3] and BACE1 inhibitors for the treatment of Alzheimer's disease[4]. The strategic placement of the ortho-chloro substituent provides a highly reactive handle for subsequent late-stage functionalization via transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) or nucleophilic aromatic substitution (S N Ar).

As a Senior Application Scientist, I have structured this guide to move beyond standard recipes. This document details the causality behind reagent selection, provides a self-validating experimental workflow, and outlines the mechanistic pathways required to synthesize this critical pyrazine derivative safely and efficiently.

Mechanistic Pathways

The synthesis of 2-chloro-3-(difluoromethyl)pyrazine can be approached via two primary strategic pathways:

-

Deoxofluorination (Pathway A): The direct conversion of 3-chloropyrazine-2-carbaldehyde to the corresponding gem-difluoride using nucleophilic fluorinating agents. This is the most industrially reliable method[3].

-

Minisci-Type Radical Addition (Pathway B): A late-stage C–H functionalization approach utilizing radical difluoromethylation of 2-chloropyrazine. While elegant, this requires strict control of regioselectivity[1].

Fig 1: Synthetic pathways for 2-chloro-3-(difluoromethyl)pyrazine.

Quantitative Reagent Evaluation

Selecting the correct fluorinating agent is critical for both safety and yield. Traditional reagents like DAST pose severe thermal hazards at scale. The table below summarizes the quantitative and qualitative data driving the selection of XtalFluor-E for our primary protocol.

| Fluorinating Agent | Yield Potential | Safety & Thermal Profile | Scale-up Viability | Primary Byproduct |

| DAST | 60–70% | High explosive risk >90°C | Low | Corrosive HF, volatile amines |

| Deoxo-Fluor | 65–75% | Moderate explosive risk | Medium | Bis(2-methoxyethyl)amine |

| XtalFluor-E | 75–85% | Crystalline, thermally stable | High | Water-soluble sulfinamide |

Experimental Protocol: Deoxofluorination Workflow

This protocol is adapted from validated pharmaceutical synthesis routes[3] and is designed as a self-validating system . Every step includes the causality behind the action to ensure the operator understands the chemical dynamics at play.

Objective

To synthesize 2-chloro-3-(difluoromethyl)pyrazine (Intermediate BK) via the deoxofluorination of 3-chloropyrazine-2-carbaldehyde.

Materials & Reagents

-

3-chloropyrazine-2-carbaldehyde (1.0 equiv, e.g., 6.33 mmol)

-

XtalFluor-E (Diethylaminosulfinium tetrafluoroborate) (1.5 equiv, 9.52 mmol)

-

Triethylamine trihydrofluoride (TEA·3HF) (2.0 equiv, 12.88 mmol)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous NaHCO 3 solution

Step-by-Step Methodology

Step 1: Preparation of the Fluorinating Complex

-

Action: In a flame-dried flask under an inert argon atmosphere, dissolve TEA·3HF (2.1 mL, 12.88 mmol) in anhydrous DCM (10 mL).

-

Causality: Pure HF is highly corrosive and volatile. TEA·3HF provides a safe, organic-soluble source of nucleophilic fluoride. It acts as a buffer, preventing the degradation of the electron-deficient pyrazine ring that harsh Lewis acids might otherwise cause.

Step 2: Activation

-

Action: Add XtalFluor-E (2.18 g, 9.52 mmol) to the stirring solution at room temperature.

-

Causality: XtalFluor-E requires an exogenous fluoride source (TEA·3HF) to generate the active fluorinating species. Using a crystalline, shelf-stable dialkylaminosulfinium salt avoids the explosive risks associated with liquid DAST[3].

Step 3: Substrate Addition

-

Action: Slowly add 3-chloropyrazine-2-carbaldehyde (890 mg, 6.33 mmol) to the mixture. Stir the reaction at room temperature for 2 hours.

-

Causality: The electron-deficient nature of the pyrazine ring slows down the initial nucleophilic attack on the aldehyde. A 2-hour window at room temperature ensures complete conversion without promoting unwanted ring-opening or polymerization side reactions.

Step 4: Quench and Extraction

-

Action: Carefully quench the reaction by the dropwise addition of saturated aqueous NaHCO 3 solution until CO 2 evolution ceases. Dilute with water and extract with DCM (3 x 20 mL).

-

Causality: The reaction generates acidic byproducts. Immediate neutralization with NaHCO 3 prevents the acid-catalyzed hydrolysis of the newly formed difluoromethyl group and protects the pyrazine core during the aqueous workup.

Step 5: Isolation

-

Action: Dry the combined organic extracts over anhydrous Na 2 SO 4 , filter, and concentrate under reduced pressure. Purify the residue via silica gel chromatography (gradient of EtOAc 50 to 100% in heptane).

System Validation (In-Process Control)

To ensure this protocol acts as a self-validating system, the operator must utilize NMR spectroscopy to confirm success before proceeding to downstream coupling:

-

1 H NMR: The successful conversion is definitively marked by the disappearance of the sharp aldehyde proton signal (typically around 10.1 ppm) and the emergence of a characteristic triplet at ~6.8–7.2 ppm ( J≈54 Hz), which corresponds to the new –CF 2 H proton splitting against the two fluorine atoms.

-

19 F NMR: The spectrum will display a distinct doublet at approximately -114 to -116 ppm, confirming geminal fluorine incorporation.

Sources

- 1. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 2. Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EP4526293A1 - Heteroarenes, pharmaceutical compositions containing the same, and methods of using the same - Google Patents [patents.google.com]

- 4. US9227942B2 - Method for producing 5-(difluoromethyl)pyrazine-2-carboxylic acid and production intermediate thereof - Google Patents [patents.google.com]

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Chloro-3-(difluoromethyl)pyrazine

Introduction: Navigating the Synthesis of Electron-Deficient Aminopyrazines

The synthesis of substituted aminopyrazines is a cornerstone of modern medicinal chemistry, with this structural motif appearing in a multitude of biologically active molecules and approved pharmaceuticals. The Buchwald-Hartwig amination has emerged as a powerful and versatile methodology for the construction of carbon-nitrogen bonds, offering a significant advantage over classical methods that often require harsh conditions and exhibit limited functional group tolerance.[1] This application note provides a detailed guide to the Buchwald-Hartwig amination of 2-Chloro-3-(difluoromethyl)pyrazine, a challenging yet highly relevant transformation for drug discovery programs.

The substrate, 2-Chloro-3-(difluoromethyl)pyrazine, presents a unique set of electronic properties. The pyrazine ring itself is an electron-deficient heterocycle due to the presence of two nitrogen atoms. This inherent electron deficiency is further amplified by the strongly electron-withdrawing difluoromethyl group at the C-3 position.[2] This electronic landscape significantly activates the C-Cl bond at the C-2 position towards the initial oxidative addition step in the Buchwald-Hartwig catalytic cycle.[3] However, this high degree of activation also introduces the potential for a competing, uncatalyzed nucleophilic aromatic substitution (SNAr) pathway.[4][5] This guide will provide researchers with the necessary protocols and mechanistic understanding to selectively navigate the desired palladium-catalyzed pathway and achieve high yields of the target 2-amino-3-(difluoromethyl)pyrazine derivatives.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][6] Understanding this cycle is paramount for rational optimization and troubleshooting.

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-chlorine bond of the pyrazine, forming a Pd(II) complex. This is often the rate-limiting step, particularly for less reactive aryl chlorides.[3]

-

Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium amido complex.

-

Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium amido complex, regenerating the active Pd(0) catalyst and releasing the aminated pyrazine product.

Experimental Protocols

The following protocols are designed as a robust starting point for the Buchwald-Hartwig amination of 2-Chloro-3-(difluoromethyl)pyrazine. Optimization may be required for specific amine coupling partners.

Protocol 1: General Conditions using a Biarylphosphine Ligand (Xantphos)

This protocol is recommended for a broad range of primary and secondary amines. Xantphos is a versatile ligand known for promoting efficient reductive elimination.[7]

Table 1: Reagents and Stoichiometry for Protocol 1

| Reagent | Molar Equivalents | Amount (for 1 mmol scale) |

| 2-Chloro-3-(difluoromethyl)pyrazine | 1.0 | 164.5 mg |

| Amine | 1.2 | 1.2 mmol |

| Pd₂(dba)₃ | 0.02 (2 mol% Pd) | 18.3 mg |

| Xantphos | 0.04 (4 mol%) | 23.1 mg |

| Sodium tert-butoxide (NaOtBu) | 1.4 | 134.6 mg |

| Anhydrous, Degassed Toluene | - | 5 mL |

Step-by-Step Procedure:

-

Inert Atmosphere: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-Chloro-3-(difluoromethyl)pyrazine, Pd₂(dba)₃, Xantphos, and sodium tert-butoxide under an inert atmosphere (e.g., in a glovebox).

-

Solvent and Amine Addition: Seal the flask, remove it from the glovebox, and add anhydrous, degassed toluene via syringe. Finally, add the amine coupling partner via syringe.

-

Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Conditions for Challenging Couplings using an N-Heterocyclic Carbene (NHC) Ligand

For less reactive amines or sterically hindered substrates, an NHC-ligated palladium catalyst may offer enhanced reactivity.[8][9]

Table 2: Reagents and Stoichiometry for Protocol 2

| Reagent | Molar Equivalents | Amount (for 1 mmol scale) |

| 2-Chloro-3-(difluoromethyl)pyrazine | 1.0 | 164.5 mg |

| Amine | 1.2 | 1.2 mmol |

| [Pd(IPr)(cinnamyl)Cl] | 0.02 (2 mol%) | 13.5 mg |

| Sodium tert-butoxide (NaOtBu) | 1.4 | 134.6 mg |

| Anhydrous, Degassed 1,4-Dioxane | - | 5 mL |

Step-by-Step Procedure:

-

Inert Atmosphere: In a glovebox, add [Pd(IPr)(cinnamyl)Cl], sodium tert-butoxide, and 2-Chloro-3-(difluoromethyl)pyrazine to an oven-dried vial containing a magnetic stir bar.

-

Solvent and Amine Addition: Add anhydrous, degassed 1,4-dioxane and the amine.

-

Reaction: Seal the vial and heat to 100-110 °C with vigorous stirring for 12-24 hours.

-

Monitoring and Workup: Follow the same monitoring and workup procedures as described in Protocol 1.

Troubleshooting and Optimization

Even with robust protocols, challenges can arise. The following section addresses common issues and provides actionable solutions.

Figure 2: A systematic approach to troubleshooting the amination reaction.

Common Issues and Solutions:

-

Low or No Conversion:

-

Cause: Inefficient oxidative addition or catalyst deactivation. Aryl chlorides are inherently less reactive than bromides or iodides.[3]

-

Solution:

-

Ensure Inert Conditions: Oxygen can irreversibly oxidize the Pd(0) catalyst. Ensure all reagents are dry and solvents are rigorously degassed.[10]

-

Ligand Screening: The choice of ligand is critical. If Xantphos is not effective, consider more electron-rich and bulky biarylphosphine ligands (e.g., RuPhos, BrettPhos) or an NHC ligand as in Protocol 2.[11]

-

Base and Solvent Screening: While NaOtBu in toluene is a common choice, other bases like K₃PO₄ or Cs₂CO₃ in a more polar solvent like 1,4-dioxane or t-amyl alcohol might be beneficial, especially if reagent solubility is an issue.[3]

-

-

-

Hydrodehalogenation (Replacement of -Cl with -H):

-

Cause: This side reaction can occur if reductive elimination is slow, allowing for competing pathways. It can be exacerbated by the presence of water.[3]

-

Solution:

-

Strictly Anhydrous Conditions: Ensure all reagents and glassware are scrupulously dried.

-

Amine Stoichiometry: Using a slight excess of the amine (1.2-1.5 equivalents) can favor the desired amination pathway.[3]

-

Lower Temperature: Sometimes, lowering the reaction temperature can disfavor the hydrodehalogenation pathway relative to the desired C-N bond formation.

-

-

-

Competing SNAr Reaction:

-

Cause: The high electron deficiency of the pyrazine ring, enhanced by the difluoromethyl group, can make it susceptible to direct nucleophilic attack by the amine without palladium catalysis.[4][5]

-

Solution:

-

Control Experiment: Run the reaction under the same conditions but without the palladium catalyst and ligand. If product formation is observed, SNAr is occurring.

-

Milder Conditions: If SNAr is competitive, lowering the reaction temperature may favor the palladium-catalyzed pathway.

-

Weaker Base: A very strong base might facilitate SNAr. Consider screening weaker bases like K₂CO₃ or K₃PO₄.

-

-

Conclusion

The Buchwald-Hartwig amination of 2-Chloro-3-(difluoromethyl)pyrazine provides a powerful and direct route to valuable aminopyrazine building blocks. While the electron-deficient nature of the substrate presents unique challenges, a systematic approach to reaction optimization, guided by a solid mechanistic understanding, can lead to high yields of the desired products. The protocols and troubleshooting guide presented in this application note offer researchers a comprehensive framework for successfully implementing this important transformation in their synthetic endeavors.

References

- BenchChem. (n.d.). Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines.

- ResearchGate. (n.d.). Scheme 1. Examples of palladium-catalysed amination of reactive heteroaryl chlorides.

- Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? (2013). Green Chemistry, 15(8), 2242-2248.

- BenchChem. (n.d.). Technical Support Center: Troubleshooting Guide for Buchwald-Hartwig Amination Side Reactions.

-

Help troubleshooting a Buchwald-Hartwig amination? (2018, September 6). Reddit. Retrieved from [Link].

- Bacsa, I., Szemerédi, D., Wölfling, J., Schneider, G., Fekete, L., & Mernyák, E. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1086–1093.

- HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.).

- Li, J., Liu, Y., Zhang, Y., Wang, D., & Zhang, Y. (2021). A Bulky and Electron-Rich N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph2Pd(cin)Cl: Highly Efficient and Versatile for the Buchwald–Hartwig Amination of (Hetero)aryl Chlorides with (Hetero)aryl Amines at Room Temperature.

-

Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. Retrieved from [Link].

-

Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved from [Link].

-

Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved from [Link].

- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (2016).

- Campos, J. F., Loubidi, M., Scherrmann, M.-C., & Berteina-Raboin, S. (2021). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules, 26(11), 3373.

-

Buchwald-Hartwig coupling troubleshooting. (2022, May 22). Chemistry Stack Exchange. Retrieved from [Link].

- Ruch, A. A., Handa, S., Zhang, J., Mao, J., Zhang, S., Walsh, P. J., & Slaughter, L. M. (2016). Competing amination and C-H arylation pathways in Pd/xantphos-catalyzed transformations of binaphthyl triflates: switchable routes to chiral amines and helicene derivatives. Organic & Biomolecular Chemistry, 14(36), 8543–8554.

- Specific Solvent Issues with Buchwald-Hartwig Amin

- BenchChem. (n.d.). Application Notes and Protocols for Buchwald- Hartwig Amination of 5-Chloro-2-fluoropyridin-3.

- Mao, J., Zhang, J., Zhang, S., & Walsh, P. J. (2018). NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides. Dalton Transactions, 47(30), 10335–10342.

-

バックワルド・ハートウィグ クロスカップリング (Buchwald-Hartwig Cross Coupling). (2009, June 10). Chem-Station. Retrieved from [Link].

- Maiti, D., & Buchwald, S. L. (2010). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. Chemical Science, 1(2), 233.

- Goswami, K., Chakraborty, A., Sinha, S., & Jana, A. (2020). Hydrolysis of pyrazine moiety containing electron withdrawing group. [Image].

- Bissy, D., & Weng, Z. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3123.

-

Palladium Catalyzed Amination of Aryl Chlorides. (2019, July 9). Wiley Analytical Science. Retrieved from [Link].

- Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. (2024, May 15).

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. Retrieved from [Link].

- ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. (n.d.).

- Synthesis of Pyrazole Derivative Incorporating Fluorine in the Aromatic Substitution for Physiological and Pharmacological Studies. (2023). Journal of Pharmaceutical Research Science & Technology, 7(1), 1-25.

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? – ScienceOpen [scienceopen.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. hammer.purdue.edu [hammer.purdue.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Use of 2-Chloro-3-(difluoromethyl)pyrazine in medicinal chemistry

An In-Depth Guide to the Application of 2-Chloro-3-(difluoromethyl)pyrazine in Modern Medicinal Chemistry

Introduction: The Strategic Value of a Fluorinated Heterocycle

In the landscape of contemporary drug discovery, the strategic incorporation of fluorinated moieties and heterocyclic scaffolds is a cornerstone of rational drug design.[1][2] The building block, 2-Chloro-3-(difluoromethyl)pyrazine, represents a convergence of these two powerful strategies. It offers medicinal chemists a versatile platform for synthesizing novel compounds with potentially enhanced pharmacological profiles. The pyrazine ring, a nitrogen-containing heterocycle, is a common feature in numerous biologically active molecules and approved drugs.[3][4] Its electron-deficient nature influences the molecule's overall electronic properties and provides vectors for molecular elaboration.[1]

The true value of this reagent, however, is significantly amplified by the presence of the difluoromethyl (-CF2H) group. This functional group has gained prominence as a bioisosteric replacement for common functionalities like hydroxyl (-OH), thiol (-SH), and amine (-NH2) groups.[5][6] Unlike the more common trifluoromethyl (-CF3) group, the -CF2H moiety possesses a unique combination of properties:

-

Enhanced Metabolic Stability: The strong carbon-fluorine bond resists oxidative metabolism, which can extend the half-life of a drug candidate.[5][6][7]

-

Modulated Lipophilicity: The -CF2H group generally increases lipophilicity compared to a hydroxyl group, but less so than a trifluoromethyl group, allowing for fine-tuning of a molecule's solubility and membrane permeability to optimize its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[7][8]

-

Hydrogen Bond Donor Capability: The proton on the difluoromethyl group is sufficiently acidic to act as a weak hydrogen bond donor, a feature absent in the -CF3 group.[6][9] This allows it to mimic the hydrogen-bonding interactions of the groups it replaces (e.g., -OH or -NH2), thereby preserving or enhancing binding affinity to biological targets.[8]

The strategic placement of a chloro group at the 2-position and an activating difluoromethyl group at the 3-position renders the pyrazine core highly amenable to a variety of powerful synthetic transformations, making it an ideal starting point for library synthesis and lead optimization campaigns.

Core Reactivity and Synthetic Applications

The chemical behavior of 2-Chloro-3-(difluoromethyl)pyrazine is dominated by the electrophilic nature of the pyrazine ring, which is further enhanced by the strong electron-withdrawing effect of the adjacent difluoromethyl group. This electronic arrangement makes the chlorine atom at the C-2 position an excellent leaving group for two of the most important classes of reactions in medicinal chemistry: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.

Application Protocol 1: Nucleophilic Aromatic Substitution (SNAr)

Principle of the Reaction

Nucleophilic Aromatic Substitution (SNAr) is a powerful method for forming carbon-heteroatom bonds. In this case, the electron-deficient pyrazine ring is highly susceptible to attack by nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the carbon bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[10] The negative charge is delocalized onto the electronegative nitrogen atoms of the pyrazine ring. In the second step, the chloride ion is expelled, and the aromaticity of the ring is restored to yield the substituted product.[10][11] The presence of the -CF2H group at the adjacent position provides powerful inductive electron withdrawal, further stabilizing the Meisenheimer intermediate and accelerating the reaction.[12]

Caption: General workflow for a Nucleophilic Aromatic Substitution reaction.

Detailed Step-by-Step Protocol (General)

This protocol describes a general procedure for the SNAr reaction of 2-Chloro-3-(difluoromethyl)pyrazine with a primary or secondary amine.

Table 1: Reagents for a Typical SNAr Reaction

| Reagent | Role | Typical Molar Eq. | Example |

| 2-Chloro-3-(difluoromethyl)pyrazine | Electrophile | 1.0 | - |

| Amine (Primary or Secondary) | Nucleophile | 1.2 - 2.0 | Morpholine, Benzylamine |

| Base (Optional but Recommended) | Acid Scavenger | 2.0 - 3.0 | K₂CO₃, Cs₂CO₃, DIPEA |

| Solvent | Reaction Medium | - | Anhydrous DMSO, DMF, or NMP |

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Chloro-3-(difluoromethyl)pyrazine (1.0 eq.), the desired amine nucleophile (1.5 eq.), and potassium carbonate (2.0 eq.).

-

Inert Atmosphere: Seal the flask with a septum and purge the system with dry nitrogen or argon for 5-10 minutes. This is particularly important if the nucleophile is sensitive to oxidation.

-

Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) via syringe to achieve a substrate concentration of approximately 0.2-0.5 M.

-

Heating: Immerse the flask in a preheated oil bath at 100 °C.

-

Reaction Monitoring: Stir the reaction mixture vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 50 mL).

-

Washing: Wash the combined organic layers with water and then with brine to remove residual DMSO and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired product. Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Application Protocol 2: Suzuki-Miyaura Cross-Coupling

Principle of the Reaction

The Suzuki-Miyaura coupling is a robust and widely used palladium-catalyzed reaction for the formation of C-C bonds.[13] It enables the coupling of the sp²-hybridized carbon of the chloro-pyrazine with a variety of organoboron compounds, typically aryl or heteroaryl boronic acids. The catalytic cycle involves three key steps:[14]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of the pyrazine, forming a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the chloride.

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the final C-C bond and regenerating the Pd(0) catalyst.[15]

This reaction is highly valued for its functional group tolerance and its ability to construct complex biaryl and heterobiaryl scaffolds common in pharmaceuticals.

Caption: Logical progression from building block to a complex scaffold via Suzuki coupling.

Detailed Step-by-Step Protocol (General)

This protocol provides a general method for the Suzuki coupling of 2-Chloro-3-(difluoromethyl)pyrazine with an arylboronic acid. The choice of ligand is critical for coupling aryl chlorides.

Table 2: Reagents for a Typical Suzuki Coupling Reaction

| Reagent | Role | Typical Molar Eq. | Example |

| 2-Chloro-3-(difluoromethyl)pyrazine | Electrophile | 1.0 | - |

| Arylboronic Acid | Coupling Partner | 1.3 - 1.5 | Phenylboronic acid, 4-Methoxyphenylboronic acid |

| Palladium Catalyst | Catalyst | 2 - 5 mol% | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | Pd Stabilizer/Activator | 4 - 10 mol% | SPhos, XPhos, P(t-Bu)₃ |

| Base | Boronate Activator | 2.0 - 3.0 | K₂CO₃, K₃PO₄, Cs₂CO₃ |

| Solvent | Reaction Medium | - | 1,4-Dioxane/H₂O, Toluene, DME |

Procedure:

-

Reaction Setup: To a dry Schlenk flask or microwave vial, add 2-Chloro-3-(difluoromethyl)pyrazine (1.0 eq.), the arylboronic acid (1.3 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), the phosphine ligand (e.g., SPhos, 10 mol%), and the base (e.g., K₃PO₄, 2.0 eq.).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (nitrogen or argon) three times. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.

-

Heating: Place the sealed vessel in a preheated oil bath or microwave reactor and heat to 100-120 °C.

-

Reaction Monitoring: Stir the reaction mixture until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 2-12 hours).

-

Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

-

Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-3-(difluoromethyl)pyrazine derivative.

Application Protocol 3: Buchwald-Hartwig Amination

Principle of the Reaction

The Buchwald-Hartwig amination is another palladium-catalyzed cross-coupling reaction, specifically for the formation of C-N bonds.[16] It is often complementary to SNAr, showing broad substrate scope and functional group tolerance, and is particularly effective for coupling less nucleophilic amines or when SNAr fails.[17] The catalytic cycle is analogous to the Suzuki coupling, involving oxidative addition of the Pd(0) catalyst to the C-Cl bond, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[18]

Detailed Step-by-Step Protocol (General)

This protocol outlines a general procedure for the Buchwald-Hartwig amination of 2-Chloro-3-(difluoromethyl)pyrazine. The use of specialized biarylphosphine ligands is often necessary for efficient coupling of aryl chlorides.[16]

Table 3: Reagents for a Typical Buchwald-Hartwig Amination

| Reagent | Role | Typical Molar Eq. | Example |

| 2-Chloro-3-(difluoromethyl)pyrazine | Electrophile | 1.0 | - |

| Amine (Primary or Secondary) | Coupling Partner | 1.2 | Aniline, Piperidine |

| Palladium Pre-catalyst | Catalyst Source | 1 - 2 mol% | Pd₂(dba)₃, G3-XPhos Palladacycle |

| Ligand | Pd Stabilizer/Activator | 2 - 4 mol% | Xantphos, RuPhos, BrettPhos |

| Base | Amine Deprotonation | 1.4 - 2.0 | NaOt-Bu, Cs₂CO₃, K₃PO₄ |

| Solvent | Reaction Medium | - | Toluene, 1,4-Dioxane |

Procedure:

-

Reagent Preparation (Glovebox Recommended): Inside an inert atmosphere glovebox, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1 mol%), the ligand (e.g., RuPhos, 2 mol%), and the base (e.g., sodium tert-butoxide, 1.4 eq.) to a dry Schlenk flask or microwave vial.

-

Substrate Addition: Add 2-Chloro-3-(difluoromethyl)pyrazine (1.0 eq.) and the amine coupling partner (1.2 eq.).

-

Solvent and Sealing: Add anhydrous, degassed toluene or dioxane. Seal the vessel tightly.

-

Heating: Remove the vessel from the glovebox and heat in a preheated oil bath to 80-110 °C with vigorous stirring.

-

Reaction Monitoring: Monitor the reaction's progress by LC-MS. Reactions are typically complete within 4-24 hours.

-

Work-up: After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

-

Purification: Concentrate the solvent under reduced pressure. Purify the resulting residue by flash column chromatography to isolate the desired aminated product.

Summary of Applications

The synthetic utility of 2-Chloro-3-(difluoromethyl)pyrazine allows for the rapid generation of diverse chemical scaffolds with significant potential in drug discovery.

Table 4: Representative Transformations and Potential Therapeutic Relevance

| Reaction Type | Coupling Partner Example | Product Scaffold | Potential Therapeutic Area/Target |

| SNAr | Morpholine | 2-(Morpholino)-3-(difluoromethyl)pyrazine | CNS agents, Kinase inhibitors |

| SNAr | 4-Mercaptophenol | 2-(4-Hydroxyphenylthio)-3-(difluoromethyl)pyrazine | Anti-inflammatory, Enzyme inhibitors |

| Suzuki-Miyaura | Pyridine-3-boronic acid | 2-(Pyridin-3-yl)-3-(difluoromethyl)pyrazine | Kinase inhibitors (e.g., PI3K, mTOR) |

| Suzuki-Miyaura | 4-Fluorophenylboronic acid | 2-(4-Fluorophenyl)-3-(difluoromethyl)pyrazine | Antiviral, Anticancer agents |

| Buchwald-Hartwig | Aniline | N-Phenyl-3-(difluoromethyl)pyrazin-2-amine | Ion channel modulators, GPCR ligands |

| Buchwald-Hartwig | Indole | 2-(Indol-1-yl)-3-(difluoromethyl)pyrazine | Anticancer, Anti-infective agents |

Conclusion

2-Chloro-3-(difluoromethyl)pyrazine is a high-value building block for medicinal chemistry. Its unique combination of a reactive chloro-handle and a pharmacologically advantageous difluoromethyl group on an established heterocyclic core provides a robust platform for modern drug discovery. The protocols outlined herein for Nucleophilic Aromatic Substitution, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination serve as a guide for researchers to efficiently access a wide array of novel chemical entities. The strategic application of this reagent can accelerate the discovery of next-generation therapeutics by enabling the precise modulation of physicochemical and pharmacological properties.

References

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]

-

Macmillan Group - Princeton University. Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. Available from: [Link]

-

Royal Society of Chemistry. Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. 2021. Available from: [Link]

-

Journal of the American Chemical Society. Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. 2024. Available from: [Link]

-

PMC. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by... Available from: [Link]

-

Scribd. Bioisostere Replacement via Deoxydifluoromethylation. 2024. Available from: [Link]

-

PMC. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. Available from: [Link]

-

PMC. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Available from: [Link]

- Google Patents. CN112979565B - Synthetic method of 2-chloro-5- (difluoromethoxy) pyrazine.

-

PMC. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Available from: [Link]

-

MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. 2022. Available from: [Link]

-

PMC. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available from: [Link]

-

Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. 2018. Available from: [Link]

-

PubChemLite. 2-chloro-3-(difluoromethyl)pyrazine (C5H3ClF2N2). Available from: [Link]

-

PubChem. 2-(Chloromethyl)-3-(difluoromethyl)pyrazine. Available from: [Link]

-

SpringerLink. Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds. 2023. Available from: [Link]

-

Journal of the American Chemical Society. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. 2014. Available from: [Link]

-

Taylor & Francis Online. Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. 2022. Available from: [Link]

-

University of North Texas. HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Available from: [Link]

-

MDPI. Trifluoromethoxypyrazines: Preparation and Properties. 2020. Available from: [Link]

-

PMC. Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. Available from: [Link]

-

ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Available from: [Link]

-

Chemistry Steps. Nucleophilic Aromatic Substitution. 2021. Available from: [Link]

-

PMC. Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells. 2022. Available from: [Link]

-

ResearchGate. Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS - ) and Polysulfides (S n 2 - ). Available from: [Link]_

-

ResearchGate. (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. 2022. Available from: [Link]

- Google Patents. US20150322038A1 - Pyrazine derivatives and their use in the treatment of neurological disorders.

-

ResearchGate. ChemInform Abstract: Synthesis of 2,6-Diaryl-3-(trifluoromethyl)pyridines by Regioselective Suzuki-Miyaura Reactions of 2,6-Dichloro-3-(trifluoromethyl)pyridine. Available from: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

-

ResearchGate. ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. Available from: [Link]

-

PMC. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Available from: [Link]

-

S-Innovations. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Available from: [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. 2024. Available from: [Link]

-

PMC. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. 2021. Available from: [Link]

Sources

- 1. Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 10. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Suzuki Coupling [organic-chemistry.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

Application of 2-Chloro-3-(difluoromethyl)pyrazine in agrochemical synthesis

Application Note: Strategic Utilization of 2-Chloro-3-(difluoromethyl)pyrazine in Agrochemical Discovery

Executive Brief

The development of modern crop protection agents relies heavily on the strategic incorporation of fluorinated heteroaromatics. 2-Chloro-3-(difluoromethyl)pyrazine (CAS: 1785609-78-0)[1] has emerged as a highly versatile building block in the synthesis of next-generation agrochemicals. As a Senior Application Scientist, I have designed this technical guide to detail the mechanistic rationale, synthetic workflows, and validated protocols for utilizing this intermediate in the development of novel fungicides and herbicides.

Mechanistic Rationale & E-E-A-T Insights

The selection of 2-chloro-3-(difluoromethyl)pyrazine as a central scaffold is driven by three distinct structure-activity relationship (SAR) and synthetic advantages:

-

The Causality of the Difluoromethyl (–CF₂H) Group: Unlike the purely hydrophobic trifluoromethyl (–CF₃) group, the –CF₂H moiety acts as a lipophilic hydrogen bond donor[2]. The highly polarized C–H bond interacts with target proteins (such as the ubiquinone binding site in fungal Complex II), significantly enhancing binding affinity while simultaneously improving the molecule's metabolic stability and resistance to oxidative degradation[3].

-